molecular formula C19H27FN2O2S B2618538 4,5-diisobutyl-1-methyl-1H-imidazol-2-yl 4-fluorobenzyl sulfone CAS No. 866049-05-0

4,5-diisobutyl-1-methyl-1H-imidazol-2-yl 4-fluorobenzyl sulfone

Cat. No.: B2618538
CAS No.: 866049-05-0
M. Wt: 366.5
InChI Key: DURSGPXXEGKZAR-UHFFFAOYSA-N
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Description

4,5-diisobutyl-1-methyl-1H-imidazol-2-yl 4-fluorobenzyl sulfone is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-diisobutyl-1-methyl-1H-imidazol-2-yl 4-fluorobenzyl sulfone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4,5-diisobutyl-1-methyl-1H-imidazol-2-yl 4-fluorobenzyl sulfone can undergo various chemical reactions, including:

    Oxidation: The sulfone moiety can be further oxidized under strong oxidizing conditions.

    Reduction: The sulfone group can be reduced to a sulfide or thiol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Fluorobenzyl halides, strong bases (e.g., sodium hydride, potassium tert-butoxide).

Major Products Formed

    Oxidation: Formation of sulfoxides or further oxidized sulfones.

    Reduction: Formation of sulfides or thiols.

    Substitution: Formation of substituted imidazole derivatives with various functional groups.

Scientific Research Applications

4,5-diisobutyl-1-methyl-1H-imidazol-2-yl 4-fluorobenzyl sulfone has several scientific research applications, including:

    Medicinal Chemistry: As a potential lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biological Studies: As a probe to study the interactions of imidazole derivatives with biological macromolecules.

    Materials Science: As a building block for the synthesis of advanced materials with unique electronic or optical properties.

    Agrochemicals: As a potential pesticide or herbicide due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 4,5-diisobutyl-1-methyl-1H-imidazol-2-yl 4-fluorobenzyl sulfone depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The imidazole ring can interact with metal ions or hydrogen bond donors/acceptors, while the fluorobenzyl group can enhance binding affinity through hydrophobic interactions. The sulfone moiety can also contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    4,5-diphenyl-1H-imidazole: A similar imidazole derivative with phenyl groups instead of isobutyl groups.

    4,5-dimethyl-1H-imidazole: A simpler imidazole derivative with methyl groups instead of isobutyl groups.

    4-fluorobenzyl sulfide: A compound with a similar fluorobenzyl group but with a sulfide instead of a sulfone moiety.

Uniqueness

4,5-diisobutyl-1-methyl-1H-imidazol-2-yl 4-fluorobenzyl sulfone is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of both the fluorobenzyl and sulfone groups enhances its reactivity and stability, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfonyl]-1-methyl-4,5-bis(2-methylpropyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27FN2O2S/c1-13(2)10-17-18(11-14(3)4)22(5)19(21-17)25(23,24)12-15-6-8-16(20)9-7-15/h6-9,13-14H,10-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DURSGPXXEGKZAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=C(N(C(=N1)S(=O)(=O)CC2=CC=C(C=C2)F)C)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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